molecular formula C21H25N3O3S B2923891 N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241690-75-4

N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2923891
CAS No.: 1241690-75-4
M. Wt: 399.51
InChI Key: FMWGGVRRNSPOCE-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS: 1105038-64-9; molecular formula: C₂₁H₂₃N₃O₃S; molecular weight: 397.49 g/mol) is a synthetic acetamide derivative featuring a 3-methylphenyl group attached to the acetamide nitrogen and a piperazine ring substituted with a trans-β-styrenesulfonyl moiety . This compound belongs to a class of N-(substituted phenyl)acetamides, which are widely utilized as intermediates in organic synthesis and drug discovery, particularly for constructing heterocyclic frameworks like thiadiazoles and piperazinediones . Its structural uniqueness lies in the combination of the sulfonylpiperazine group and the conjugated ethenyl linkage, which may confer distinct electronic and steric properties relevant to biological activity or material stability.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-18-6-5-9-20(16-18)22-21(25)17-23-11-13-24(14-12-23)28(26,27)15-10-19-7-3-2-4-8-19/h2-10,15-16H,11-14,17H2,1H3,(H,22,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWGGVRRNSPOCE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Electronic Effects

  • The sulfonyl group in the parent compound and its analogs (e.g., tosyl in , nitro-sulfonyl in ) enhances hydrogen-bond acceptor capacity and stabilizes the piperazine ring conformation. In contrast, sulfanyl groups (e.g., in thiadiazole derivatives ) are less polarizable and more prone to oxidation.
  • Electron-donating groups like methoxy () improve solubility and may modulate receptor affinity.

Steric and Pharmacokinetic Considerations

  • The 3-methylphenyl group in the parent compound introduces moderate steric hindrance, balancing lipophilicity and metabolic clearance. Replacing it with 4-fluorophenyl () adds metabolic resistance due to fluorine’s electronegativity and small atomic radius.
  • Benzothiazole () and thiadiazole () rings introduce planar aromatic systems, which may facilitate π-stacking interactions or intercalation into biological macromolecules.

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